3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Overview

Description

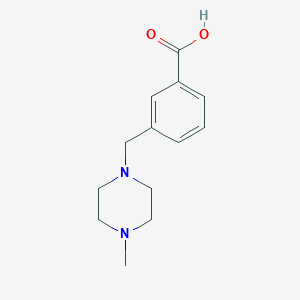

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H18N2O2. It is characterized by the presence of a benzoic acid moiety linked to a 4-methylpiperazine group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methylpiperazine. The reaction is carried out in the presence of an acid-binding agent and a solvent. The mixture is then subjected to nanofiltration to remove excess reagents and by-products. Hydrogen chloride gas is introduced to the mixture, and the product is obtained through centrifugal filtration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on cost-effectiveness and environmental sustainability. The use of nanofiltration and other advanced separation techniques ensures the efficient removal of impurities and recycling of raw materials .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity is particularly valuable in developing treatments for conditions like depression and anxiety disorders .

Kinase Inhibition:

Research indicates that 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid acts as a kinase inhibitor, which is vital for understanding signaling pathways involved in various diseases, including cancer. Studies have shown its potential to inhibit specific kinases related to tumor growth and proliferation, making it a candidate for cancer therapy.

| Pharmaceutical Applications | Details |

|---|---|

| Target Disorders | Neurological disorders, cancer |

| Mechanism of Action | Kinase inhibition |

| Research Findings | Enhances drug efficacy and specificity |

Biochemical Research

In biochemical studies, this compound is utilized to explore receptor binding and enzyme inhibition. It aids researchers in understanding molecular interactions that can lead to the development of new therapeutic agents. Its role in studying vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 has been documented, highlighting its importance in vascular biology .

Material Science

The compound is also employed in material science for formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials. This application is particularly relevant in industries that require high-performance materials with specific mechanical properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It aids in the accurate quantification of related compounds in complex mixtures, ensuring reliable results across various analyses. This application underscores its importance in quality control within pharmaceutical manufacturing processes .

Cosmetic Formulations

This compound finds applications in cosmetic formulations due to its potential to enhance the skin penetration of active ingredients. Its inclusion in skincare products can improve the efficacy of topical treatments, making it an attractive option for cosmetic chemists aiming to develop more effective formulations .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Synthesis of Antibacterial Agents:

A study explored the synthesis of new antibacterial agents derived from this compound, focusing on its role as a DNA gyrase inhibitor. This research highlights its potential application in developing novel antibiotics . -

Development of Cancer Therapies:

Investigations into the compound's kinase inhibition properties have led to insights into its potential use as a therapeutic agent against various cancers. The ability to inhibit specific signaling pathways involved in tumor growth makes it a subject of interest for ongoing cancer research. -

Material Innovations:

Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their mechanical properties, leading to innovations in material science applications .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(Chloromethyl)benzoic acid

- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde

- 3-(4-Methylpiperazin-1-yl)benzoic acid

Uniqueness

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a 4-methylpiperazine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial uses .

Biological Activity

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, also known as FM42228, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₂, with a molecular weight of 220.27 g/mol. The compound features a benzoic acid moiety substituted with a 4-methylpiperazin-1-ylmethyl group, which enhances its interaction with various biological targets due to the structural characteristics of the piperazine ring.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Initial studies suggest that this compound may act as an antitumor agent. Its structural similarity to known pharmacophores allows it to interact with specific receptors and enzymes involved in cancer progression.

- Neurological Disorders : The compound is also being explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems may contribute to therapeutic effects .

- Enzyme Inhibition : Interaction studies reveal that this compound can bind to specific proteins and enzymes, potentially acting as a competitive inhibitor or modulator in enzymatic reactions. This property is crucial for understanding its mechanism of action in therapeutic contexts .

The biological activity of this compound is primarily attributed to its ability to influence enzyme activity and receptor interactions:

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that are critical in cancer and neurological disorders .

- Enzymatic Modulation : It has been reported to affect the activity of certain enzymes, which could lead to altered metabolic pathways beneficial for therapeutic applications .

Case Studies

Several studies have explored the pharmacological properties of this compound:

- Antiproliferative Activity : In vitro studies conducted on cancer cell lines have demonstrated significant antiproliferative effects at varying concentrations. For instance, a study showed that compounds related to this structure exhibited IC50 values indicating effective inhibition of cell growth across multiple cancer types .

- Binding Affinities : Research has indicated that this compound can exhibit binding affinities comparable to established inhibitors in pharmacological studies, suggesting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzoic acid | 86620-62-4 | 1.00 |

| 3-(Piperazin-1-yl)benzoic acid hydrochloride | 1998216-00-4 | 0.96 |

| 4,4',4''-Nitrilotribenzoic acid | 118996-38-6 | 0.94 |

| 3-Amino-4-(piperidin-1-yl)benzoic acid | 26586-27-6 | 0.87 |

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 406233-26-9 | 0.85 |

This table highlights how the distinct substitution pattern on the benzene ring and the presence of the piperazine moiety in this compound may enhance its biological interactions compared to other compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, and what are their critical parameters?

The compound is typically synthesized via reductive amination. A validated protocol involves reacting 4-formylbenzoic acid with 1-methylpiperazine in dichloromethane using sodium triacetoxyborohydride (STAB) as a reducing agent . Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Molar ratio (aldehyde:amine) | 1:1 |

| Reaction time | Overnight (room temperature) |

| Purification method | Flash chromatography (gradient elution: 6%→25% ethyl acetate/hexanes) |

| Yield | ~80% |

Methodological Note : Monitor reaction progress via TLC (ethyl acetate/hexanes, 35:65). Quench with water to avoid over-reduction, and ensure anhydrous conditions to prevent side reactions .

Q. How is this compound characterized for purity and structural confirmation?

- 1H-NMR : Used to confirm the presence of the piperazinylmethyl group (δ 2.3–2.5 ppm for N-methyl protons) and benzoic acid aromatic protons (δ 7.8–8.1 ppm) .

- HPLC-MS : Detects impurities (e.g., unreacted aldehyde or secondary amines) with a C18 column and acetonitrile/water mobile phase. Purity ≥95% is typical for research-grade material .

- Melting Point : Reported as 187–190°C (free acid) ; deviations may indicate hydrate/salt forms (e.g., dihydrochloride melts at 239–241°C) .

Q. What are common impurities in synthesized batches, and how are they mitigated?

- Impurity Sources :

- Mitigation Strategies :

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

Discrepancies may arise from:

- Assay Conditions : pH sensitivity (the piperazine group’s protonation state affects receptor binding) .

- Structural Analogs : Compare with 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, which shares receptor targets but differs in solubility .

- Solution :

Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?

- Challenge : Reduced yield due to inefficient mixing or exothermic reactions.

- Solutions :

Q. How do salt forms (e.g., dihydrochloride) impact pharmacological studies?

-

Key Differences :

Property Free Acid Dihydrochloride Solubility (H2O) Low (~1 mg/mL) High (>50 mg/mL) Bioavailability Moderate Enhanced (due to solubility) Stability Hygroscopic Stable at RT -

Recommendation : Use dihydrochloride for in vivo studies but confirm salt-free form for crystallography .

Q. How are computational methods used to predict reactivity or biological targets?

- Reactivity Prediction : Tools like PISTACHIO and REAXYS model nucleophilic substitution at the piperazine nitrogen .

- Target Identification : Molecular docking against kinase libraries suggests potential inhibition of PI3K/Akt pathways .

- Validation : Compare with analogs (e.g., Hoechst 33258 derivatives) known to intercalate DNA .

Q. What analytical techniques resolve discrepancies in melting point or spectral data?

- Case Study : A reported mp of 187–190°C vs. 96–98°C for a related alcohol analog :

Data Contradiction Analysis Table

Properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSCFZLMSBEZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588180 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514209-42-8 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.